6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide

Physicochemical profiling Formulation development ADME prediction

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide (CAS 40345-49-1), also named 4-Oxo-4,5,6,7-tetrahydrobenzofuroxan, is a heterocyclic compound of the benzofuroxan class (2,1,3-benzoxadiazole 1-oxide) bearing a cyclohexanone ring fused to the oxadiazole core. Its molecular formula is C₆H₆N₂O₃ with a molecular weight of 154.12 g/mol.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 40345-49-1
Cat. No. B3135677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide
CAS40345-49-1
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1CC2=[N+](ON=C2C(=O)C1)[O-]
InChIInChI=1S/C6H6N2O3/c9-5-3-1-2-4-6(5)7-11-8(4)10/h1-3H2
InChIKeyJZJKEJLEBBRJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide (CAS 40345-49-1): Core Identity and Procurement Baseline


6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide (CAS 40345-49-1), also named 4-Oxo-4,5,6,7-tetrahydrobenzofuroxan, is a heterocyclic compound of the benzofuroxan class (2,1,3-benzoxadiazole 1-oxide) bearing a cyclohexanone ring fused to the oxadiazole core [1]. Its molecular formula is C₆H₆N₂O₃ with a molecular weight of 154.12 g/mol [1]. The compound features an N-oxide moiety, a ketone carbonyl at position 4, and a partially saturated carbocyclic ring, distinguishing it structurally from fully aromatic benzofuroxans such as unsubstituted benzofuroxan (CAS 480-96-6). These structural elements confer distinct physicochemical properties, including predicted aqueous solubility approximately four orders of magnitude higher than that of the parent benzofuroxan scaffold .

Why Generic 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide Cannot Be Replaced by Simple Benzofuroxan Analogs


Simple benzofuroxans (e.g., unsubstituted benzofuroxan, 5-methylbenzofuroxan) share the N-oxide heterocycle but differ fundamentally in their physicochemical and biological profiles when compared to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide. The target compound possesses a ketone carbonyl at position 4 and a partially saturated cyclohexanone ring, which dramatically alter lipophilicity, aqueous solubility, and hydrogen-bonding capacity relative to fully aromatic benzofuroxans . These differences manifest in predicted ACD/LogP, water solubility, and polar surface area values that diverge substantially from parent benzofuroxan, directly impacting formulation compatibility, bioavailability predictions, and synthetic derivatization pathways . Furthermore, class-level evidence indicates that simple benzofuroxans are devoid of nitric oxide (NO) donor capability, whereas the introduction of electron-withdrawing or ring-modifying substituents on the benzofuroxan core can shift redox behavior and biological activity profiles [1]. Consequently, procurement of the specific 4-oxo-tetrahydrobenzofuroxan scaffold—rather than a generic benzofuroxan—is essential for research programs requiring the precise physicochemical signature, synthetic handle, or structure–activity relationship (SAR) position defined by this CAS number.

Product-Specific Quantitative Evidence Guide for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide


Predicted Aqueous Solubility: Orders-of-Magnitude Differentiation from Benzofuroxan

The target compound 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide exhibits a predicted water solubility of approximately 27,680 mg/L at 25 °C (EPISuite WSKOW v1.41 estimate, Log Kow = 0.49), compared to unsubstituted benzofuroxan (CAS 480-96-6), which is reported as practically insoluble in water . This represents an aqueous solubility enhancement of roughly four orders of magnitude (>10,000-fold) relative to the parent benzofuroxan scaffold. The dramatic change is attributed to the introduction of the ketone carbonyl and saturation of the carbocyclic ring, which increase polarity (TPSA ~69 Ų vs. ~51–55 Ų for benzofuroxan) and reduce crystal lattice energy .

Physicochemical profiling Formulation development ADME prediction

ACD/LogP and Lipophilicity Modulation Compared to Parent Benzofuroxan

The ACD/LogP of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide is predicted as 1.38, with ACD/LogD values of 0.81 at both pH 5.5 and pH 7.4 . In contrast, unsubstituted benzofuroxan (CAS 480-96-6) has a reported LogP of ~1.43 (some sources cite ~1.26) . The reduction in lipophilicity (ΔLogP ≈ –0.05 to –0.17) and the lower LogD at physiological pH are consistent with the increased hydrogen-bond acceptor count (5 vs. 4 for benzofuroxan) imparted by the ketone oxygen. The target compound also satisfies Lipinski's Rule of 5 with zero violations .

Lipophilicity Drug-likeness Permeability prediction

NO Donor Activity: Class-Based Differentiation of Simple vs. Poly-Nitro Benzofuroxans

A systematic study of benzofuroxan derivatives demonstrated that simple benzofuroxans (benzofuroxan, 5-methylbenzofuroxan, 5-cyanobenzofuroxan) are unable to release NO under experimental conditions, displaying only feeble vasodilating properties and weak stimulation of soluble guanylate cyclase (sGC) [1]. In contrast, benzodifuroxan and benzotrifuroxan (bearing additional furoxan N-oxide rings) produced detectable NO and nitroxyl anion (NO⁻), exerted potent vasodilation, and increased cGMP levels in a concentration-dependent manner [1]. 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide, as a mono-benzofuroxan bearing a ketone substituent, is structurally classified among the simple benzofuroxans. While no direct NO-release data are available for this specific compound, class-level inference positions it closer to the non-NO-donating simple benzofuroxans than to the poly-furoxan NO donors. However, the presence of the electron-withdrawing ketone group may modulate the redox potential relative to unsubstituted benzofuroxan, a hypothesis that warrants direct electrochemical investigation [2].

Nitric oxide release Vasodilation cGMP stimulation

Optimal Research and Industrial Application Scenarios for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide


Aqueous-Phase Biological Assay Development

With a predicted water solubility of ~27,680 mg/L—over four orders of magnitude greater than unsubstituted benzofuroxan—6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide is particularly well-suited for aqueous-based in vitro assays (e.g., enzyme inhibition, cell viability, microbial susceptibility testing) where organic co-solvent concentrations must be minimized to avoid solvent-induced cytotoxicity or artefactual modulation of target activity [1]. This property also facilitates uniform compound distribution in high-throughput screening (HTS) formats, reducing the frequency of false negatives arising from compound precipitation.

Structure–Activity Relationship (SAR) Expansion of the Benzofuroxan Pharmacophore

The ketone carbonyl at position 4 and the partially saturated cyclohexanone ring offer distinct synthetic handles (e.g., oxime/hydrazone formation, α-functionalization) that are absent in fully aromatic benzofuroxans [1]. This makes the compound a valuable core scaffold for medicinal chemistry programs exploring novel benzofuroxan derivatives with modulated lipophilicity (ACD/LogP 1.38 vs. ~1.43 for benzofuroxan) and altered hydrogen-bonding capacity (5 H-bond acceptors vs. 4 for benzofuroxan), potentially improving pharmacokinetic profiles while retaining the N-oxide pharmacophore [1].

Negative Control for NO-Dependent Pharmacological Studies

Based on class-level evidence that simple benzofuroxans do not release detectable NO under physiological conditions [1], this compound is a rational choice as a negative control in experiments investigating NO-mediated signaling, vasodilation, or cGMP pathway activation—particularly where poly-furoxan or nitro-substituted benzofuroxans with known NO-donor activity are used as positive controls. Its distinct physicochemical profile (higher aqueous solubility, lower LogP) ensures that any observed biological effects can be attributed to scaffold-specific interactions rather than nonspecific NO release.

Synthetic Intermediate for Heterocyclic Library Construction

The 4-oxo-tetrahydrobenzofuroxan scaffold serves as a versatile precursor for the synthesis of annelated heterocyclic systems, including pyrrolo-benzofuroxan N-oxides via reaction with enamines, and indole/1-hydroxyindole derivatives upon acid treatment [1]. These transformations provide access to structurally complex, three-dimensional heterocyclic libraries that are underrepresented in commercial compound collections, offering high value for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) campaigns.

Quote Request

Request a Quote for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.